

Mass Spectrometry of 2-Bromo-5-chlorophenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-chlorophenol

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This technical guide provides a comprehensive overview of the mass spectrometry of **2-Bromo-5-chlorophenol** (C_6H_4BrClO), a halogenated aromatic compound of interest in organic synthesis and pharmaceutical research. This document outlines expected fragmentation patterns, a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and a visual representation of its primary fragmentation pathway.

Core Concepts in the Mass Spectrometry of 2-Bromo-5-chlorophenol

The mass spectrum of **2-Bromo-5-chlorophenol** is characterized by several key features arising from its unique structure, which includes a phenol group and two different halogen substituents. The molecular weight of this compound is approximately 207.45 g/mol, with a monoisotopic mass of about 205.9134 Da.^{[1][2]} High-resolution mass spectrometry has confirmed the elemental composition with a measured molecular ion (M^+) value of 205.9125.^[3]

Upon electron ionization, the molecule will form a molecular ion radical ($[M]^{\bullet+}$). The stability of the aromatic ring typically results in a prominent molecular ion peak.^{[4][5]} The presence of bromine and chlorine isotopes leads to a characteristic isotopic pattern for the molecular ion and its fragments. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance, which produces M and $M+2$ peaks of similar height.^[6] Chlorine has two main isotopes, ^{35}Cl and ^{37}Cl , in an approximate 3:1 ratio, resulting in an $M+2$ peak that is about one-third the

intensity of the M peak. The combination of one bromine and one chlorine atom results in a distinctive isotopic cluster for the molecular ion at m/z 206 (for ^{79}Br and ^{35}Cl), 208 (for ^{81}Br and ^{35}Cl or ^{79}Br and ^{37}Cl), and 210 (for ^{81}Br and ^{37}Cl).

The fragmentation of the molecular ion is expected to proceed through several competing pathways, which are common for halogenated phenols.^[7] These include:

- Loss of a bromine radical ($\bullet\text{Br}$): This is often a favorable fragmentation pathway for brominated aromatic compounds.
- Loss of a chlorine radical ($\bullet\text{Cl}$): Cleavage of the carbon-chlorine bond.
- Elimination of a formyl radical ($\bullet\text{CHO}$): A common fragmentation for phenols.
- Loss of carbon monoxide (CO): Another characteristic fragmentation of the phenolic ring.
- Loss of hydrogen halides (HBr or HCl): This can also occur, particularly with ortho-substituted halogens, though it may be less favored in this isomer.

Predicted Mass Spectrum Data

While a publicly available, quantitative mass spectrum for **2-Bromo-5-chlorophenol** is not readily found in major databases, a representative spectrum can be predicted based on the known fragmentation patterns of similar halogenated phenols. The following table summarizes the expected major ions, their mass-to-charge ratio (m/z), and their predicted relative intensities.

m/z (Mass/Charge)	Predicted Relative Intensity	Proposed Fragment Ion	Proposed Neutral Loss
206/208/210	High	[C ₆ H ₄ ⁷⁹ Br ³⁵ ClO] ^{•+} / [C ₆ H ₄ ⁸¹ Br ³⁵ ClO] ^{•+} & [C ₆ H ₄ ⁷⁹ Br ³⁷ ClO] ^{•+} / [C ₆ H ₄ ⁸¹ Br ³⁷ ClO] ^{•+}	-
177/179	Moderate	[C ₅ H ₄ BrO] ^{•+} / [C ₅ H ₆ BrO] ^{•+}	•CHO
127/129	Moderate to High	[C ₆ H ₄ ³⁵ ClO] ^{•+} / [C ₆ H ₄ ³⁷ ClO] ^{•+}	•Br
99/101	Moderate	[C ₅ H ₄ ³⁵ Cl] ^{•+} / [C ₅ H ₄ ³⁷ Cl] ^{•+}	•Br, CO
92	Moderate	[C ₆ H ₄ O] ^{•+}	•Br, •Cl
63	Moderate	[C ₅ H ₃] ^{•+}	•Br, •Cl, •CHO

Note: The m/z values reflect the most abundant isotopes (⁷⁹Br and ³⁵Cl) unless otherwise specified. The presence of isotopic variants will result in clusters of peaks.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the analysis of **2-Bromo-5-chlorophenol** using GC-MS, based on established protocols for halogenated phenols.[\[8\]](#)[\[9\]](#)[\[10\]](#)

1. Sample Preparation:

A standard solution of **2-Bromo-5-chlorophenol** is prepared in a suitable solvent, such as dichloromethane or methyl tert-butyl ether, to a concentration of approximately 1 ng/μL.[\[8\]](#)

2. Gas Chromatography (GC) Conditions:

- GC System: A gas chromatograph equipped with a split/splitless injector.

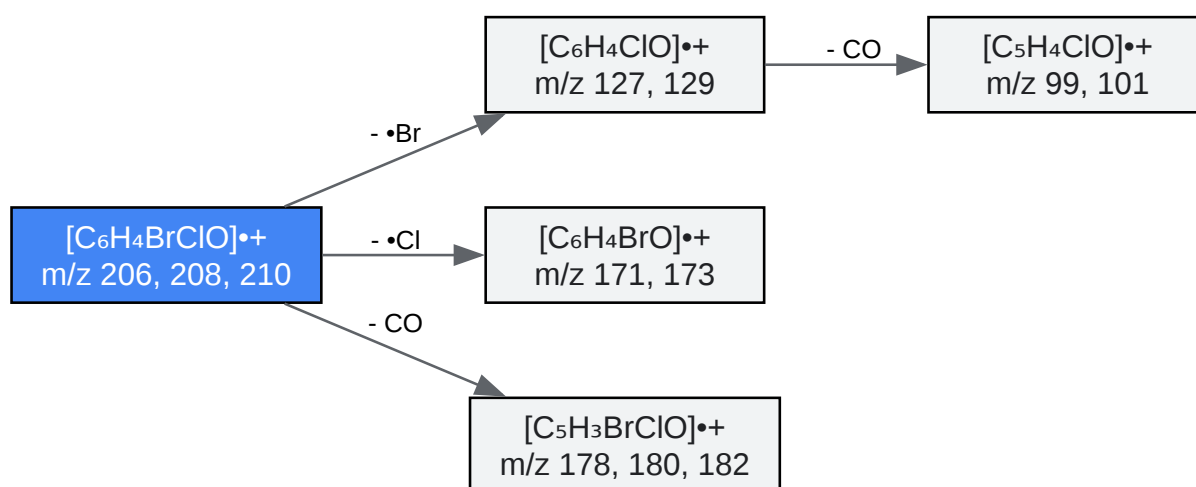
- Column: A 30 m x 0.25 mm ID x 0.25 μ m film thickness capillary column with a 5% phenyl polysilarylene/95% dimethylpolysiloxane stationary phase (e.g., ZB-5MS or equivalent) is recommended.[9][10]
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Injector Temperature: 275 °C.
- Injection Mode: Splitless injection (1 μ L) for 1 minute to maximize sensitivity.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 5 minutes.
 - Ramp: Increase at 8 °C/min to 300 °C.
 - Final hold: 300 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

- MS System: A mass spectrometer, such as a quadrupole or ion trap, coupled to the GC.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Transfer Line Temperature: 300 °C.
- Scan Range: m/z 40-350.
- Data Acquisition: Full scan mode to capture all fragment ions.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted primary fragmentation pathways of **2-Bromo-5-chlorophenol** upon electron ionization.



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Caption: Predicted EI fragmentation pathway of **2-Bromo-5-chlorophenol**.

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